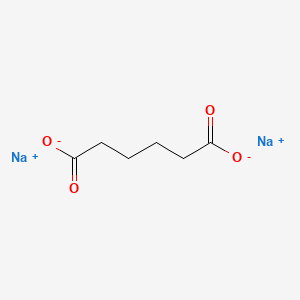
Sodium adipate
概要
説明
Sodium adipate, also known as sodium hexanedioate, is a white, odorless, and highly soluble salt of adipic acid. It is primarily used as a food additive, preservative, and stabilizer, but has also been studied for its potential applications in the medical field, particularly in the area of drug delivery.
科学的研究の応用
Sodium in Energy Storage Systems Sodium adipate plays a role in the development of sodium-ion batteries, which are gaining attention for their potential in large-scale energy storage systems. Delmas (2018) highlighted the importance of sodium-ion batteries, particularly for stationary applications such as frequency regulation and peak production shift in renewable energy systems. These batteries are appealing due to their long lifespan, power capabilities, affordable price, and material availability (Delmas, 2018).
Thermal Behavior in Polyesters Sodium cations influence the thermal behavior of aliphatic linear polyesters like poly(ethylene adipate)diol, which are significant constituents of polyesterurethanes. Moroi et al. (1997) studied the activation energy of thermal degradation in polymer/sodium ion interaction, providing insight into the stability and thermal properties of these materials (Moroi et al., 1997).
Biodegradable Membrane Development The study by Oliveira et al. (2021) explored the use of this compound in developing biodegradable membranes for water filtration. These membranes, made from poly(butylene adipate-co-terephthalate), used this compound as a porogen to create pores for filtering biological pollutants. Their environmental profile was also assessed, showcasing the potential of this compound in sustainable material development (Oliveira et al., 2021).
Material Science and Chemistry this compound's complex formation and properties have been studied in various contexts. Gao et al. (1991) investigated the crystal structure of sodium hydrogen adipate-adipic acid, providing insights into its chemical and physical properties (Gao et al., 1991). Also, studies like that of Kasim and Shokorr (2016) have examined this compound's role in chemical reactions, such as the saponification of diethyl adipate (Kasim & Shokorr, 2016).
Medical Imaging In biomedical research, this compound finds application in sodium MRI, a technique used for assessing tissue viability and function. Madelin and Regatte (2013) discussed the use of sodium MRI for diagnosing and prognosing diseases, highlighting its potential in various human tissues (Madelin & Regatte, 2013).
Soil Health and Remediation Dose et al. (2015) explored the use of sodium-based indicators in assessing soil health during sodic soil reclamation, indicating the relevance of sodium compounds like this compound in ecological studies (Dose et al., 2015).
将来の方向性
作用機序
Target of Action
Sodium adipate, also known as dithis compound, is the sodium salt of adipic acid . It is primarily used as a food additive, where it serves as a buffering agent and an acidity regulator . The primary targets of this compound are therefore the pH levels within food products, where it helps to maintain stability and prevent spoilage .
Mode of Action
This compound interacts with its targets by releasing sodium ions and adipate ions when dissolved in water . The adipate ions can react with free hydrogen ions, thereby reducing acidity and helping to maintain a stable pH level . This can lead to changes in the taste and texture of food products, as well as their shelf-life .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to pH regulation and buffering. By controlling acidity, this compound can influence various biochemical reactions that are sensitive to pH . The specific pathways affected can vary depending on the type of food product and its composition .
Pharmacokinetics
If consumed in excess, it can lead to high levels of sodium, which may have implications for individuals with certain health conditions, such as hypertension . The absorption, distribution, metabolism, and excretion (ADME) of this compound would largely follow the pathways of dietary sodium and adipic acid .
Result of Action
The primary result of this compound’s action is the regulation of acidity within food products, leading to improved taste, texture, and shelf-life . Excessive consumption can lead to high levels of sodium and potential gastrointestinal problems . It can also cause allergic reactions in some individuals, which may lead to symptoms such as swelling, itching, and difficulty breathing .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other ions in a food product can affect the buffering capacity of this compound . Additionally, factors such as temperature and moisture content can influence its efficacy and stability .
生化学分析
Biochemical Properties
Sodium adipate participates in biochemical reactions primarily as a buffering agent, helping to maintain pH stability in various environments . It interacts with enzymes and proteins involved in metabolic pathways, particularly those related to fatty acid metabolism. For instance, this compound can be converted via β-oxidation reactions, a process that involves enzymes such as acyl-CoA dehydrogenase . This interaction is crucial for the breakdown of fatty acids, providing energy for cellular processes.
Cellular Effects
This compound influences cellular functions by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to impact the regulation of sodium ion concentrations within cells, which in turn affects various cellular processes . For example, this compound can alter the activity of sodium-dependent transporters, which are essential for maintaining ion balance and cellular homeostasis . Additionally, excessive consumption of this compound can lead to high levels of sodium, causing gastrointestinal problems and allergic reactions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and modulation of enzyme activity. It acts as a substrate for enzymes involved in fatty acid metabolism, facilitating the conversion of adipic acid derivatives into energy . This compound also influences gene expression by altering the activity of transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard conditions, but its long-term effects on cellular function can vary depending on the experimental setup .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and does not cause significant adverse effects . At high doses, it can lead to toxic effects such as gastrointestinal distress and allergic reactions . Studies in animal models have shown that excessive intake of this compound can disrupt sodium balance and lead to health issues .
Metabolic Pathways
This compound is involved in metabolic pathways related to fatty acid metabolism. It is converted into intermediates that enter the β-oxidation pathway, where it is further broken down to produce energy . Enzymes such as acyl-CoA dehydrogenase play a key role in this process, facilitating the conversion of this compound into usable energy forms . This pathway is essential for maintaining energy homeostasis in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through sodium-dependent transport mechanisms . These transporters help maintain the electrochemical gradient of sodium ions, which is crucial for various cellular functions . This compound can also interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For instance, this compound may be localized to the mitochondria, where it participates in metabolic processes such as β-oxidation . This localization is essential for its activity and function within the cell.
特性
IUPAC Name |
disodium;hexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.2Na/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKFCSHPTAVNJD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Na2O4 | |
| Record name | SODIUM ADIPATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124-04-9 (Parent) | |
| Record name | Sodium adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007486386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, sodium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023311844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1044726 | |
| Record name | Disodium hexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White odourless crystals or crystalline powder | |
| Record name | Hexanedioic acid, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | SODIUM ADIPATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Solubility |
Approximately 50 g/100 ml water (20 °C) | |
| Record name | SODIUM ADIPATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS RN |
7486-38-6, 23311-84-4 | |
| Record name | Sodium adipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007486386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, sodium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023311844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid, sodium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanedioic acid, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium hexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium adipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Adipic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XG6T5KYKM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
151-152 °C (for adipic acid) | |
| Record name | SODIUM ADIPATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



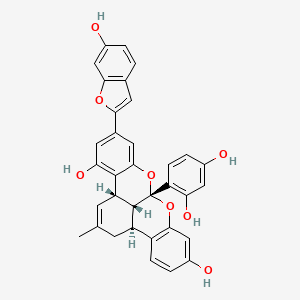



![5'-Deoxy-5'-[N-methyl-N-(2-aminooxyethyl) amino]adenosine](/img/structure/B1210677.png)

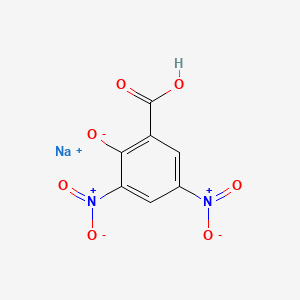

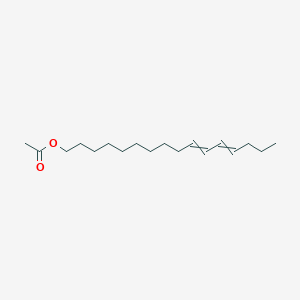
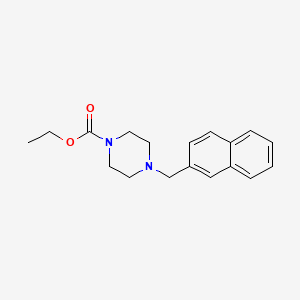
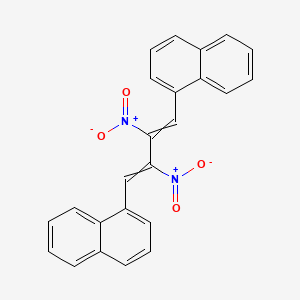

![cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester](/img/structure/B1210685.png)